3'-(Trifluoromethoxy)acetophenone
Overview
Description
3’-(Trifluoromethoxy)acetophenone is a meta-substituted acetophenone . It has a molecular weight of 204.15 . It’s a liquid at 20°C with a refractive index of 1.452 and a density of 1.285 g/mL at 25°C .
Synthesis Analysis
The synthesis of 3’-(Trifluoromethoxy)acetophenone involves a ruthenium-catalyzed reaction of carbon-hydrogen bonds in the compound with olefins . It may also be used in the preparation of 4-(3’-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide .Molecular Structure Analysis
The linear formula of 3’-(Trifluoromethoxy)acetophenone is CF3OC6H4COCH3 . The SMILES string is CC(=O)c1cccc(OC(F)(F)F)c1 . The InChI is 1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 .Chemical Reactions Analysis
Ruthenium-catalyzed reaction of carbon-hydrogen bonds in 3’-(Trifluoromethoxy)acetophenone with olefins has been examined . The reaction of 3’-(Trifluoromethoxy)acetophenone with olefins under the catalysis of ruthenium leads to the formation of new compounds .Physical And Chemical Properties Analysis
3’-(Trifluoromethoxy)acetophenone is a liquid at 20°C with a refractive index of 1.452 and a density of 1.285 g/mL at 25°C . It has a flash point of 83°C .Scientific Research Applications
Ruthenium-Catalyzed Reaction
3’-(Trifluoromethoxy)acetophenone has been used in the study of ruthenium-catalyzed reactions . Specifically, it has been used in the examination of carbon-hydrogen bonds in 3’-(trifluoromethoxy)acetophenone with olefins . This type of reaction is significant in the field of organic chemistry, as it can lead to the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Preparation of Thiazolyl Ammonium Iodide Compounds
Another application of 3’-(Trifluoromethoxy)acetophenone is in the preparation of 4-(3’-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide . This compound could potentially have applications in various fields, including medicinal chemistry and materials science .
Safety and Hazards
3’-(Trifluoromethoxy)acetophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and get medical attention .
properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHTUQHYGKAYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353178 | |
Record name | 3'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethoxy)acetophenone | |
CAS RN |
170141-63-6 | |
Record name | 3'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(trifluoromethoxy)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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